2-Chloro-4-hydroxybenzaldehyde

Description

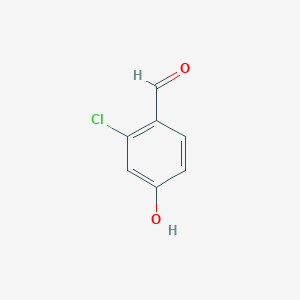

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOMCILMBYEGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901216 | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-11-9, 94650-94-9 | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094650949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Chloro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde with applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] This document is intended for researchers and professionals in drug development and other scientific fields who are interested in the technical details and potential applications of this compound.

Core Properties and Data

This compound, with the CAS number 56962-11-9 , is a solid at room temperature.[3] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom, a hydroxyl group, and a formyl (aldehyde) group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 56962-11-9 | [2][3] |

| Molecular Formula | C₇H₅ClO₂ | [2][3] |

| Molecular Weight | 156.57 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 145-147 °C | |

| Boiling Point (Predicted) | 272.5 ± 20.0 °C | [3] |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 6.81 ± 0.18 | [3] |

| Solubility | Soluble in organic solvents. | [1][3] |

| Purity (Typical) | >98.0% (GC) | [4] |

Synthesis and Experimental Protocols

This compound is primarily used in chemical synthesis. A general procedure for its synthesis involves the reaction of 3-chlorophenol (B135607) with trichloromethane in the presence of a base.

Experimental Protocol: Synthesis from 3-Chlorophenol

This protocol describes a common method for the laboratory synthesis of this compound.

Materials:

-

3-Chlorophenol

-

Trichloromethane

-

Calcium hydroxide (B78521)

-

Sodium carbonate

-

Water

-

Dioxane

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., carbon tetrachloride, chloroform, ethyl acetate)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Suspend 3-chlorophenol (0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) in water (872 mL) in a suitable reaction vessel.

-

Slowly add trichloromethane (0.760 mol) to the suspension over a period of 80 minutes.

-

Reflux the reaction mixture for 3 hours with vigorous stirring.

-

After the reaction is complete, cool the mixture in an ice bath.

-

The organic layer is dried with anhydrous sodium sulfate and the solvent is evaporated under vacuum.

-

The resulting residue is purified by silica gel column chromatography.

-

Fractions containing the desired product are collected, combined, and the solvents are evaporated and co-evaporated with dioxane to yield this compound as a white powder.[1]

Potential Biological Activities and Signaling Pathways

While primarily utilized as a chemical intermediate, preliminary information from chemical suppliers suggests that this compound may possess noteworthy biological activities, including the inhibition of serine proteases and interaction with the progesterone (B1679170) receptor. It is important to note that these claims require further validation through peer-reviewed research.

Inhibition of Serine Proteases and the Coagulation Cascade

This compound has been described as a potent competitive inhibitor of serine proteases, including thrombin, which would give it an anticoagulant effect.[5] Serine proteases are a class of enzymes that play a crucial role in various physiological processes, including blood coagulation. The coagulation cascade is a series of enzymatic reactions, largely driven by serine proteases, that culminates in the formation of a fibrin (B1330869) clot. Inhibition of key serine proteases in this cascade, such as thrombin (Factor IIa) or Factor Xa, can prevent or reduce blood clotting.

Below is a simplified representation of the coagulation cascade and the potential point of inhibition by this compound.

Progesterone Receptor Interaction

This compound is also reported to have a strong affinity for the progesterone receptor.[5] The progesterone receptor is a nuclear receptor that, upon binding to its ligand progesterone, regulates gene expression involved in the female reproductive cycle, pregnancy, and embryogenesis. Ligands that bind to the progesterone receptor can act as either agonists (mimicking the action of progesterone) or antagonists (blocking its action). The specific nature of the interaction of this compound with the progesterone receptor (agonist vs. antagonist) is not specified.

The following diagram illustrates the general mechanism of progesterone receptor activation and where an external ligand like this compound might interact.

Experimental Protocol: General Serine Protease Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against a serine protease, such as thrombin, using a chromogenic substrate.

Materials:

-

Serine protease (e.g., thrombin) of known concentration

-

Chromogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed amount of the serine protease to each well.

-

Add the different concentrations of the inhibitor (this compound) to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set duration.

-

The rate of the reaction is determined from the slope of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin and eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It is also noted to be air-sensitive and should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Conclusion

This compound is a versatile chemical intermediate with established applications in various industries. The preliminary indications of its potential as a serine protease inhibitor and a ligand for the progesterone receptor suggest that it could be a valuable tool for researchers in drug discovery and chemical biology. Further in-depth studies are warranted to fully elucidate its biological activities and mechanisms of action. This guide provides a foundational resource for scientists and professionals to understand the key technical aspects of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-hydroxybenzaldehyde from 3-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Chloro-4-hydroxybenzaldehyde from 3-chlorophenol (B135607). This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document details the primary formylation reactions applicable to this transformation, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. Each method is presented with a thorough description of its chemical mechanism, a detailed experimental protocol, and a summary of quantitative data. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the synthetic processes.

Introduction

The formylation of phenols is a fundamental transformation in organic synthesis, enabling the introduction of an aldehyde group onto an aromatic ring. This functional group serves as a versatile handle for further molecular elaboration. The synthesis of this compound from 3-chlorophenol presents a classic example of electrophilic aromatic substitution on a substituted phenol. The directing effects of the hydroxyl and chloro substituents on the aromatic ring play a crucial role in determining the regioselectivity of the formylation. This guide explores the practical application of three key named reactions for this specific synthesis, providing researchers with the necessary information to select and execute the most suitable method for their needs.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for the formylation of 3-chlorophenol is dictated by factors such as desired yield, scalability, and available reagents and equipment. The following table summarizes the key quantitative parameters for the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for the synthesis of this compound.

| Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Reimer-Tiemann | 3-Chlorophenol, Chloroform (B151607) (CHCl₃), Sodium Hydroxide (B78521) (NaOH) | Water/Ethanol (B145695) | 60-70 | 3-4 | ~16[1] |

| Vilsmeier-Haack | 3-Chlorophenol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane or neat DMF | 0 to 75 | 4-6 | Moderate to Good (Estimated) |

| Duff Reaction | 3-Chlorophenol, Hexamethylenetetramine (HMTA), Boric Acid, Glycerol (B35011) | Glycerol | 150-160 | 2-3 | Low to Moderate (Estimated) |

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of these formylation reactions is crucial for optimizing reaction conditions and predicting outcomes.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][3][4] The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ.

Caption: Mechanism of the Reimer-Tiemann Reaction.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings.[5][6][7]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol and boric acid.[8] The reaction proceeds through a series of intermediates involving the stepwise breakdown of HMTA and electrophilic attack on the phenol.

Caption: Mechanism of the Duff Reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 3-chlorophenol using the three discussed methodologies.

Reimer-Tiemann Reaction Protocol

Materials:

-

3-Chlorophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in a mixture of water and ethanol.

-

Add 3-chlorophenol to the basic solution and heat the mixture to 60-70°C with stirring.

-

Add chloroform dropwise to the reaction mixture over a period of 1 hour while maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at 60-70°C for an additional 3 hours.

-

Cool the reaction mixture to room temperature and remove the excess ethanol by rotary evaporation.

-

Acidify the remaining aqueous solution to a pH of 4-5 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Vilsmeier-Haack Reaction Protocol

Materials:

-

3-Chlorophenol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-chlorophenol in DMF (or DCM), cool the mixture to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 75°C for 4-6 hours.

-

Cool the reaction mixture in an ice bath and carefully add a solution of sodium acetate in water.

-

Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired aldehyde.

Duff Reaction Protocol

Materials:

-

3-Chlorophenol

-

Hexamethylenetetramine (HMTA)

-

Boric acid

-

Glycerol

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, heat a mixture of glycerol and boric acid to prepare the glyceroboric acid catalyst.

-

Add 3-chlorophenol and hexamethylenetetramine to the hot catalyst mixture.

-

Heat the reaction mixture to 150-160°C and stir for 2-3 hours.

-

Cool the mixture and then carefully acidify with a dilute solution of sulfuric acid.

-

Extract the product from the cooled and acidified reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the ethereal extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Experimental Workflow Visualization

A generalized workflow for the synthesis and purification of this compound is presented below.

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from 3-chlorophenol can be achieved through several established formylation reactions. The Reimer-Tiemann reaction, while mechanistically interesting, often provides lower yields for this specific transformation. The Vilsmeier-Haack reaction is a versatile and often higher-yielding alternative, though it requires the handling of phosphorus oxychloride. The Duff reaction presents a classic method but is generally less efficient. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity of the final product. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of this important chemical intermediate.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 5. byjus.com [byjus.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reimer-Tiemann Formylation of 3-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

The Reimer-Tiemann reaction is a named organic reaction used for the ortho-formylation of phenols.[1][2] Discovered by Karl Reimer and Ferdinand Tiemann, this reaction introduces a formyl group (-CHO) onto an aromatic ring, typically in the position ortho to a hydroxyl group.[2][3] This technical guide provides a comprehensive overview of the Reimer-Tiemann formylation as applied to 3-chlorophenol (B135607), a common starting material in the synthesis of various pharmaceutical and specialty chemical intermediates.

Core Reaction and Mechanism

The Reimer-Tiemann reaction is an electrophilic aromatic substitution.[2][4] The reaction is typically carried out by treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), in a biphasic solvent system.[1][2] The key reactive intermediate is dichlorocarbene (B158193) (:CCl₂), which is generated in situ.[2]

The reaction mechanism can be summarized in the following steps:

-

Deprotonation of Chloroform: The strong base deprotonates chloroform to form the trichloromethyl carbanion.

-

Formation of Dichlorocarbene: This carbanion is unstable and undergoes alpha-elimination, losing a chloride ion to form the highly electrophilic dichlorocarbene.[2]

-

Phenoxide Formation: The phenolic substrate is also deprotonated by the base to form a more nucleophilic phenoxide ion.

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene. The attack preferentially occurs at the ortho position due to the directing effect of the hydroxyl group.[1]

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final hydroxybenzaldehyde product.

Regioselectivity in the Formylation of 3-Chlorophenol

The regioselectivity of the Reimer-Tiemann reaction on substituted phenols is influenced by the electronic and steric effects of the substituents. In the case of 3-chlorophenol, the hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The strong activating nature of the hydroxyl group dominates, directing the electrophilic attack of the dichlorocarbene.

The possible products from the formylation of 3-chlorophenol are:

-

2-Hydroxy-4-chlorobenzaldehyde (Ortho to -OH, para to -Cl)

-

2-Hydroxy-6-chlorobenzaldehyde (Ortho to -OH, ortho to -Cl)

-

4-Hydroxy-2-chlorobenzaldehyde (Para to -OH, ortho to -Cl)

Based on the directing effects, the formylation is expected to occur primarily at the positions ortho to the hydroxyl group (positions 2 and 6) and to a lesser extent at the para position (position 4). The chlorine at position 3 will influence the relative reactivity of these positions. Attack at position 2 is sterically less hindered than at position 6 (flanked by both the hydroxyl and chloro groups). Attack at the para position (position 4 relative to the hydroxyl group) is also a possibility. Therefore, a mixture of isomers is expected, with the ortho-formylated products generally predominating.[4]

Quantitative Data

While specific high-yield, selective preparations for the Reimer-Tiemann formylation of 3-chlorophenol are not extensively detailed in readily available literature, the following table summarizes representative reaction parameters based on general protocols for similar substituted phenols. The product distribution will be highly dependent on the precise reaction conditions.

| Parameter | Value / Condition | Citation |

| Substrate | 3-Chlorophenol | |

| Reagents | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | [1][2] |

| Solvent | Biphasic: Water and an organic solvent (e.g., ethanol) | [4] |

| Temperature | 60-80 °C | [3] |

| Reaction Time | Several hours | [5] |

| Major Products (Predicted) | 2-Hydroxy-4-chlorobenzaldehyde, 2-Hydroxy-6-chlorobenzaldehyde | |

| Minor Product (Predicted) | 4-Hydroxy-2-chlorobenzaldehyde | |

| Typical Yields | Moderate to good, but often a mixture of isomers | [3] |

Experimental Protocols

The following is a representative experimental protocol for the Reimer-Tiemann formylation of a substituted phenol, adapted for 3-chlorophenol. This protocol should be considered a starting point and may require optimization for yield and selectivity.

Materials:

-

3-Chlorophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Water

-

Hydrochloric acid (HCl, for workup)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-chlorophenol (1.0 equiv) in a solution of sodium hydroxide (e.g., 4-8 equiv) in a mixture of water and ethanol (e.g., 1:2 v/v).[4]

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Slowly add chloroform (e.g., 2.0 equiv) dropwise from the dropping funnel over a period of 1 hour. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux.[3]

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Acidify the remaining aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid.

-

Extract the product mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product mixture.

-

The isomeric products can be separated by column chromatography on silica (B1680970) gel.

Visualizations

Caption: Reaction mechanism of the Reimer-Tiemann formylation.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to the Vilsmeier-Haack Reaction for the Synthesis of 2-Chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of 2-Chloro-4-hydroxybenzaldehyde, a valuable intermediate in organic synthesis and drug development. This document details the reaction mechanism, experimental protocols, and applications of this important chemical transformation.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Discovered by Anton Vilsmeier and Albrecht Haack, this reaction utilizes a phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate the active formylating agent, the Vilsmeier reagent. The reaction with phenols and their derivatives provides a direct route to hydroxybenzaldehydes, which are key building blocks in the pharmaceutical, agrochemical, and fragrance industries.

This compound is a significant synthetic intermediate.[1] Its derivatives have been explored for their potential biological activities, making its efficient synthesis a topic of interest for medicinal chemists and drug development professionals.[2]

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the activated aromatic ring.

2.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with an acid chloride, typically phosphoryl chloride (POCl₃), to form the electrophilic chloroiminium ion known as the Vilsmeier reagent.[3]

2.2. Electrophilic Aromatic Substitution

The electron-rich aromatic ring of the substrate, in this case, 3-chlorophenol (B135607), attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate then undergoes hydrolysis during the workup to yield the final aldehyde product. The reaction is a classic example of electrophilic aromatic substitution.[4]

2.3. Regioselectivity in the Formylation of 3-Chlorophenol

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the Vilsmeier-Haack reaction. In the case of 3-chlorophenol, the hydroxyl group (-OH) is a strongly activating and ortho-, para-directing group, while the chloro group (-Cl) is a deactivating but also ortho-, para-directing group.

Due to the powerful activating and directing effect of the hydroxyl group, the formylation is expected to occur predominantly at the positions ortho and para to it. The para-position (C4) is sterically less hindered than the ortho-positions (C2 and C6). The chloro substituent at C3 further influences the electron distribution. The expected major product from the Vilsmeier-Haack formylation of 3-chlorophenol is therefore this compound.

Experimental Protocols for the Synthesis of this compound

3.1. General Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted phenols.[5]

Materials:

-

3-Chlorophenol

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Sodium acetate (B1210297)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents). Cool the flask in an ice bath to 0 °C. To the cooled DMF, add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 3-chlorophenol (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (5.6 equivalents).[5] Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

3.2. Alternative Synthesis Route: Reimer-Tiemann Reaction

An alternative, though lower-yielding, method for the synthesis of this compound is the Reimer-Tiemann reaction. A reported procedure using this method with 3-chlorophenol as the starting material yielded 16% of the desired product. This highlights the potential for higher efficiency with the Vilsmeier-Haack approach.

Quantitative Data

The following table summarizes typical quantitative data for Vilsmeier-Haack reactions on substituted phenols, providing an expected range for the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Substrate | 3-Chlorophenol | - |

| Reagents | DMF, POCl₃ | [3][5] |

| Solvent | Dichloromethane (DCM) | [5] |

| Reaction Temperature | 0 °C to Reflux (40-50 °C) | [5] |

| Reaction Time | 4 - 6.5 hours | [5] |

| Reported Yield (General) | 77% | [5] |

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various compounds with potential pharmacological activities.

5.1. Synthesis of Morpholine Derivatives

It can be used as a starting material for the synthesis of 2-chloro-4-(morpholinylmethyl)phenol. Morpholine is a heterocyclic fragment often incorporated into drug molecules to modulate their physicochemical properties, such as water solubility.[1]

5.2. Synthesis of Thiosemicarbazone Derivatives

Derivatives of this compound, such as N-thioamide thiosemicarbazones, have been prepared and investigated for their coordination chemistry with metals like rhenium. These types of compounds are of interest for their potential biological activities.[2]

The broader class of hydroxybenzaldehydes are important precursors in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antimicrobials, and anticancer compounds.[6][7]

Visualizations

6.1. Reaction Mechanism

Caption: Vilsmeier-Haack reaction mechanism for this compound synthesis.

6.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 7. The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry - KBR [hskbrchemical.com]

physical and chemical properties of 2-Chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Chloro-4-hydroxybenzaldehyde. It details established synthesis protocols, explores its chemical reactivity, and touches upon its potential biological significance. The information is presented in a structured format with clear data tables and visualizations to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom, a hydroxyl group, and a formyl group at positions 2, 4, and 1, respectively.

Physical Properties

The key physical properties of this compound are summarized in the table below. It is a solid at room temperature and is soluble in organic solvents.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [4] |

| Molecular Weight | 156.57 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 145-147 °C | [5][6] |

| Boiling Point | 272.5 ± 20.0 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents | [1][3] |

| pKa | 6.81 ± 0.18 (Predicted) | [3] |

Spectral Data

The spectral data are crucial for the identification and characterization of this compound.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 11.06 | s | 1H | Aldehydic proton (-CHO) | [1] |

| 10.14 | s | 1H | Hydroxyl proton (-OH) | [1] |

| 7.75 | d (J = 8.5 Hz) | 1H | Aryl proton (H-6) | [1] |

| 6.92 | d (J = 2 Hz) | 1H | Aryl proton (H-3) | [1] |

| 6.85 | dd (J₁ = 8.5 Hz, J₂ = 2 Hz) | 1H | Aryl proton (H-5) | [1] |

While a detailed experimental spectrum was not found in the immediate search, a predicted ¹³C NMR spectrum is available on public databases.[6]

The IR spectrum reveals the functional groups present in the molecule. Key absorptions are expected for the hydroxyl, carbonyl, and aromatic C-H and C=C bonds. An ATR-IR spectrum is available on SpectraBase.[6][7]

Mass spectrometry data is available through the NIST WebBook and SpectraBase, which can be used to determine the molecular weight and fragmentation pattern of the compound.[7][8][9]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is a variation of the Reimer-Tiemann reaction, starting from 3-chlorophenol (B135607).

Synthesis from 3-Chlorophenol (Reimer-Tiemann Reaction)

This method involves the ortho-formylation of 3-chlorophenol using chloroform (B151607) in a basic solution.

-

Reaction Setup: Suspend 3-chlorophenol (0.380 mol), calcium hydroxide (B78521) (122.0 g), and sodium carbonate (139.4 g) in water (872 mL) in a reaction vessel equipped with a reflux condenser and a stirrer.[1]

-

Addition of Chloroform: Slowly add trichloromethane (chloroform) (0.760 mol) to the suspension over a period of 80 minutes while stirring vigorously.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours with continuous vigorous stirring.[1]

-

Work-up: After the reaction is complete, cool the mixture in an ice bath.[1]

-

Purification: The resulting residue is purified by silica (B1680970) gel column chromatography using a gradient of eluents (e.g., carbon tetrachloride, chloroform, and a chloroform/ethyl acetate (B1210297) mixture).[1]

-

Isolation: Combine the fractions containing the desired product and evaporate the solvents to yield this compound as a white powder.[1]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde and hydroxyl functional groups, as well as the influence of the electron-withdrawing chlorine atom on the aromatic ring.

O-Alkylation

The hydroxyl group can be readily alkylated. For instance, reaction with iodomethane (B122720) in the presence of a base like potassium carbonate in DMF yields 2-chloro-4-methoxybenzaldehyde.[10]

-

Reaction Setup: Dissolve this compound (12.8 mmol) in N,N-dimethylformamide (25 mL).[10]

-

Addition of Reagents: Add potassium carbonate (25 mmol) and an excess of iodomethane to the solution.[10]

-

Reaction: Stir the mixture at room temperature for 18 hours.[10]

-

Work-up: Add water to the reaction mixture and extract with ethyl acetate.[10]

-

Purification: Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.[10]

-

Isolation: Remove the solvent under reduced pressure to obtain 2-chloro-4-methoxybenzaldehyde.[10]

Condensation Reactions

The aldehyde group is susceptible to condensation reactions with primary amines to form Schiff bases (imines). This is a common reaction for benzaldehyde (B42025) derivatives and is a key step in the synthesis of various biologically active molecules and ligands for metal complexes.[11][12][13][14]

Biological and Pharmacological Relevance

While this compound itself has not been extensively studied for its biological activities, its structural motifs are present in molecules of pharmacological interest.

-

Intermediate for Pharmaceuticals: It is used as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

-

Derivatives with Antimicrobial Activity: Schiff bases and other derivatives of substituted hydroxybenzaldehydes have been investigated for their antimicrobial properties.[15]

-

Potential for Drug Design: The combination of a halogen, a hydroxyl group, and an aldehyde on a benzene ring provides a scaffold that can be modified to interact with various biological targets. For instance, other hydroxybenzaldehyde derivatives have been explored for their anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[16]

Further research is warranted to fully elucidate the biological profile of this compound and its potential applications in drug discovery and development.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask when handling the solid.[5]

-

Storage: Store in a cool, dark place in a tightly sealed container. The compound is air-sensitive.[3]

-

In case of contact: In case of eye contact, rinse immediately with plenty of water and seek medical advice. For skin contact, wash with soap and water. If inhaled, move to fresh air.[17]

This guide is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always refer to the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 56962-11-9 [chemicalbook.com]

- 2. This compound 97 56962-11-9 [sigmaaldrich.com]

- 3. minstar.lookchem.com [minstar.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 2-クロロ-4-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C7H5ClO2 | CID 185363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzaldehyde, 2-chloro-4-hydroxy- [webbook.nist.gov]

- 9. Benzaldehyde, 2-chloro-4-hydroxy- [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 13. mdpi.com [mdpi.com]

- 14. ijser.in [ijser.in]

- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomolther.org [biomolther.org]

- 17. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-4-hydroxybenzaldehyde, a key intermediate in various chemical syntheses.

Physicochemical Properties

This compound is a solid organic compound. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₂ | [1][2][3] |

| Molecular Weight | 156.57 g/mol | [3] |

| Appearance | White powder / solid | [4] |

| Melting Point | 145-147 °C | |

| CAS Number | 56962-11-9 | [1] |

| InChI Key | ZMOMCILMBYEGLD-UHFFFAOYSA-N | [1] |

| SMILES | Oc1ccc(C=O)c(Cl)c1 | [5] |

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom, a hydroxyl group, and a formyl (aldehyde) group.

References

Solubility of 2-Chloro-4-hydroxybenzaldehyde in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Chloro-4-hydroxybenzaldehyde in organic solvents. While qualitative information indicates general solubility, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document summarizes the available qualitative information and provides a detailed experimental protocol for researchers to determine the precise solubility in various organic solvents.

Qualitative Solubility Profile

This compound is consistently reported as being soluble in organic solvents.[1][2][3][4][5] This general solubility is expected due to the presence of both a polar hydroxyl group and a moderately polar chlorobenzaldehyde structure, allowing for interactions with a range of organic solvent polarities. However, the extent of this solubility in specific solvents has not been quantitatively documented in readily available literature.

For context, the related compound, 4-hydroxybenzaldehyde, demonstrates good solubility in polar organic solvents such as ethanol, methanol, and ether, with its solubility being temperature-dependent. It is sparingly soluble in water. While this provides an indication of the types of solvents that are likely to be effective, experimental determination is necessary for precise quantification of this compound's solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data (e.g., grams per 100 mL, molarity, or mole fraction) for the solubility of this compound in various organic solvents at different temperatures is not available in published scientific papers or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following detailed methodology, based on the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is provided. This is a robust and widely accepted method for determining the solubility of a solid compound in a liquid solvent.

Materials

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (readability ±0.1 mg)

-

Thermostatic shaker or water bath with precise temperature control

-

Calibrated thermometer

-

Screw-cap vials with PTFE-lined septa

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes (Class A)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature.

-

Equilibrate the mixtures for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 4 hours to permit the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the mass of the filtered solution.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).

-

Visual Representations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 56962-11-9 [chemicalbook.com]

- 4. This compound, CasNo.56962-11-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. This compound CAS#: 56962-11-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-hydroxybenzaldehyde (CAS No: 56962-11-9), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document compiles and analyzes the available nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. Detailed experimental protocols and data interpretation are included to support research and development activities.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₅ClO₂ Molecular Weight: 156.57 g/mol Appearance: Solid Melting Point: 145-147 °C

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.06 | s | 1H | Aldehydic proton (-CHO) |

| 10.14 | s | 1H | Hydroxyl proton (-OH) |

| 7.75 | d, J = 8.5 Hz | 1H | H-6 (Aryl) |

| 6.92 | d, J = 2.0 Hz | 1H | H-3 (Aryl) |

| 6.85 | dd, J = 8.5, 2.0 Hz | 1H | H-5 (Aryl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Reference Data: 4-Hydroxybenzaldehyde (B117250) (DMSO-d₆) [1]

| Atom | Chemical Shift (δ) ppm |

| C=O | 191.4 |

| C-OH | 163.8 |

| C-H (ortho to CHO) | 132.6 |

| C-H (ortho to OH) | 116.3 |

| C-ipso (CHO) | 128.9 |

IR (Infrared) Spectroscopy

A full experimental IR spectrum with a detailed peak list for this compound is not available in the public domain searches. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted based on established correlation tables.[2][3][4]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3500-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2830-2695 | C-H stretch | Aldehyde |

| ~1710-1685 | C=O stretch | Aldehyde (conjugated) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1320-1000 | C-O stretch | Phenol |

| ~850-550 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.[5][6] While the full spectrum is not provided in the search results, the expected fragmentation pattern for an aromatic aldehyde can be outlined.[7]

Expected Fragmentation Pattern (Electron Ionization):

| m/z | Proposed Fragment |

| 156/158 | [M]⁺ (Molecular ion) |

| 155/157 | [M-H]⁺ |

| 127/129 | [M-CHO]⁺ |

| 99 | [M-CHO-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

UV-Vis (Ultraviolet-Visible) Spectroscopy

A specific UV-Vis spectrum for this compound was not found. However, the spectrum of the related compound 4-hydroxybenzaldehyde in isopropanol (B130326) shows a maximum absorption (λmax) at 285 nm, which is attributed to the π → π* transition of the conjugated system.[8] The presence of the chloro substituent on the aromatic ring in this compound is expected to cause a slight bathochromic or hypsochromic shift of this absorption maximum.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data for this compound are not explicitly available in the searched literature. However, the following sections provide generalized, standard protocols for obtaining high-quality spectroscopic data for this type of compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual DMSO peak at 2.50 ppm is used as a reference.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as a reference.

FT-IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

The concentration should be approximately 1 mg/mL.

Data Acquisition (EI-GC-MS):

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).

-

Injection: Split/splitless injection of 1 µL of the sample solution.

-

Oven Program: A temperature ramp designed to elute the analyte, for example, starting at 50°C and ramping to 250°C.

-

Mass Spectrometer: An electron ionization mass spectrometer.

-

Ionization Energy: 70 eV.

-

Mass Range: A scan range of m/z 40-300 is typically appropriate.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent such as ethanol (B145695) or methanol (B129727) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to determine an appropriate concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

-

Cuvette: Use a 1 cm path length quartz cuvette.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Molecular Structure and Key Spectroscopic Correlations

Caption: Key spectroscopic correlations for this compound.

References

- 1. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Benzaldehyde, 2-chloro-4-hydroxy- [webbook.nist.gov]

- 6. Benzaldehyde, 2-chloro-4-hydroxy- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzaldehyde as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hydroxybenzaldehyde is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a phenolic hydroxyl group, and a chloro substituent on the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 56962-11-9 | [1][2] |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Melting Point | 145-147 °C (lit.) | [2][3] |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in organic solvents | |

| Purity | Typically >97% | [2][3] |

Synthesis of this compound

The regioselective formylation of 3-chlorophenol (B135607) is the most common route for the synthesis of this compound. Two classical methods, the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction, are primarily employed.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[4][5][6] While this method is straightforward, it can suffer from moderate yields and the formation of regioisomers.

Experimental Protocol: Reimer-Tiemann Formylation of 3-Chlorophenol

-

Reactants: 3-Chlorophenol, Chloroform, Sodium Hydroxide (B78521)

-

Procedure:

-

A solution of 3-chlorophenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol (B145695) and water is heated to 70 °C.

-

Chloroform (2.0 equiv) is added dropwise over 1 hour.

-

The resulting mixture is stirred for 3 hours at 70 °C.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified to pH 4-5 and extracted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound and its isomer, 4-chloro-2-hydroxybenzaldehyde (B58158).

-

Note: The regioselectivity of the Reimer-Tiemann reaction with substituted phenols can vary. The formation of both this compound and 4-chloro-2-hydroxybenzaldehyde is expected.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. This method can offer higher yields and better regioselectivity compared to the Reimer-Tiemann reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chlorophenol

-

Reactants: 3-Chlorophenol, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

-

Procedure:

-

To a stirred solution of DMF (3.0 equiv) at 0 °C, POCl₃ (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent.

-

3-Chlorophenol (1.0 equiv) is added, and the reaction mixture is heated to 60-70 °C for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is cooled and carefully poured into ice water.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

-

Note: The Vilsmeier-Haack reaction is generally preferred for its milder conditions and often higher yields in the formylation of phenols.

Logical Workflow for Synthesis Selection

References

- 1. scbt.com [scbt.com]

- 2. 2-クロロ-4-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 97 56962-11-9 [sigmaaldrich.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 6. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Discovery and History of 2-Chloro-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-hydroxybenzaldehyde, a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyestuffs.[1] This document details the historical context of its synthesis, focusing on the key methodologies for its preparation. A comparative analysis of different synthetic routes is presented, supported by quantitative data. Detailed experimental protocols for the most common synthesis are provided. Furthermore, this guide illustrates the utility of this compound as a precursor in the synthesis of biologically active compounds, such as Schiff bases and chalcones, with their reaction pathways visualized using Graphviz diagrams.

Introduction

This compound (IUPAC name: this compound) is an organic compound with the chemical formula C₇H₅ClO₂.[2] It is a derivative of benzaldehyde (B42025) with a chlorine atom at the 2-position and a hydroxyl group at the 4-position of the benzene (B151609) ring. This substitution pattern makes it a versatile building block in organic synthesis. The presence of the aldehyde, hydroxyl, and chloro functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with diverse applications.[1][3]

Discovery and Historical Context

Other classical formylation methods developed during this era, such as the Gattermann reaction (1897) and the Duff reaction (1934), also represent potential historical routes to this compound, although the Reimer-Tiemann reaction remains the most cited method for its preparation from 3-chlorophenol (B135607).[7][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 56962-11-9 | [2][10] |

| Molecular Formula | C₇H₅ClO₂ | [2][11] |

| Molecular Weight | 156.57 g/mol | [10] |

| Appearance | White to pale yellow powder/solid | [1][12] |

| Melting Point | 145-147 °C | [1][10] |

| Solubility | Soluble in organic solvents | [1][12] |

| pKa | 6.81±0.18 (Predicted) | [12] |

Historical Synthesis Methods

The synthesis of this compound has primarily been achieved through the formylation of 3-chlorophenol. The following sections detail the principal historical methods.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is the most commonly cited method for the synthesis of this compound.[5] This reaction involves the ortho-formylation of a phenol (B47542) using chloroform (B151607) in a basic solution.[4][13] The reaction proceeds through the formation of a dichlorocarbene (B158193) (:CCl₂) intermediate.[5]

Reaction Scheme:

A detailed experimental protocol for this synthesis is provided in Section 5. The reported yield for this reaction can be modest, with one source citing a 16% yield.[1]

Duff Reaction

The Duff reaction, developed by James C. Duff, is another method for the ortho-formylation of phenols.[7][14] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as acetic acid or trifluoroacetic acid.[14] While generally favoring ortho-formylation, the yields can be variable.[14] Although not specifically documented for the synthesis of this compound, it represents a plausible historical route.

Gattermann Reaction

The Gattermann reaction involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[8] A variation, the Gattermann-Koch reaction, uses carbon monoxide (CO) and HCl.[8][15] The Gattermann-Koch reaction is generally not applicable to phenols.[8][15] The original Gattermann reaction, however, can be used for the formylation of phenols and their ethers.[9]

Detailed Experimental Protocol: Reimer-Tiemann Synthesis

The following protocol is a detailed methodology for the synthesis of this compound from 3-chlorophenol via the Reimer-Tiemann reaction.[1]

Materials:

-

3-chlorophenol

-

Trichloromethane (Chloroform)

-

Calcium hydroxide (B78521)

-

Sodium carbonate

-

Water

-

Dioxane

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (63-100 μm)

-

Carbon tetrachloride

-

Chloroform

-

Ethyl acetate (B1210297)

Procedure:

-

Suspend 3-chlorophenol (49.2 g, 0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) in water (872 mL).

-

Slowly add trichloromethane (90.6 g, 0.760 mol) over 80 minutes.

-

Reflux the reaction mixture for 3 hours with vigorous stirring.

-

After the reaction is complete, cool the mixture in an ice bath.

-

The subsequent workup involves extraction and purification. The organic layer is dried with anhydrous sodium sulfate.[1]

-

The solvent is evaporated under vacuum.

-

The residue is purified by silica gel column chromatography using a gradient of carbon tetrachloride, chloroform, and a chloroform/ethyl acetate mixture (93:7) as eluents.

-

Fractions containing the desired product are collected, combined, and the solvents are evaporated.

-

The final product is co-evaporated with dioxane to yield this compound as a white powder.

Yield: 9.77 g (0.062 mol), 16%[1]

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, including Schiff bases and chalcones, which are known to possess a wide range of pharmacological activities.[16][17][18]

Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine.[18][19] Schiff bases derived from substituted salicylaldehydes are known to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties.[20] The general workflow for the synthesis of Schiff bases from this compound is depicted below.

Caption: General workflow for the synthesis of Schiff bases.

Synthesis of Chalcones

Chalcones are bi-cyclic compounds belonging to the flavonoid family and are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[16][21] They exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[16][22] The synthesis of chalcones from this compound is a common strategy to generate novel bioactive molecules.

Caption: Synthesis of chalcones from this compound.

Conclusion

This compound, a product of classic aromatic formylation chemistry, remains a significant and versatile intermediate in modern organic synthesis. Its historical synthesis, primarily through the Reimer-Tiemann reaction of 3-chlorophenol, highlights the enduring legacy of 19th-century organic chemistry. The ability to readily transform this compound into biologically active scaffolds such as Schiff bases and chalcones underscores its continued importance for researchers and professionals in drug development and materials science. This guide provides a foundational understanding of its discovery, synthesis, and key applications, serving as a valuable resource for the scientific community.

References

- 1. This compound | 56962-11-9 [chemicalbook.com]

- 2. This compound | C7H5ClO2 | CID 185363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. This compound 97 56962-11-9 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. minstar.lookchem.com [minstar.lookchem.com]

- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. grokipedia.com [grokipedia.com]

- 15. byjus.com [byjus.com]

- 16. jchemrev.com [jchemrev.com]

- 17. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jetir.org [jetir.org]

- 19. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 20. benchchem.com [benchchem.com]

- 21. chemrevlett.com [chemrevlett.com]

- 22. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-Chloro-4-hydroxybenzaldehyde for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Procurement, and Application of 2-Chloro-4-hydroxybenzaldehyde.

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and drug discovery. This document details commercial suppliers, provides illustrative experimental protocols for its use, and outlines a typical procurement workflow for research and development laboratories.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to different scales of research and manufacturing needs. The purity of the commercially available compound is typically high, often 97% or greater. Below is a summary of major suppliers and their typical product specifications.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Thermo Scientific Chemicals | H55771.06 | 97% | 1 g, 5 g |

| Sigma-Aldrich (Merck) | 346063 | 97% | 500 mg (Note: Some listings indicate this product is discontinued, contact for current status) |

| Shanghai Minstar Chemical Co., Ltd. | - | 98% | Gram to Kilogram scale (100 kg/month capacity) |

| AK Scientific, Inc. | J50464 | - | 1 g, 25 g |

| Amitychem Corporation | - | - | Inquire for details |

| Shaanxi Dideu Medichem Co. Ltd | - | - | Inquire for details |

| GIHI CHEMICALS CO.,LIMITED | - | 98% | Inquire for details |

| Hangzhou Keying Chem Co., Ltd. | KY153532 | - | Inquire for details |

Disclaimer: Availability, catalog numbers, and specifications are subject to change. Please consult the supplier's website for the most current information.

Experimental Protocols

This compound is a versatile building block in organic synthesis. Its hydroxyl and aldehyde functionalities, along with the chlorinated aromatic ring, allow for a wide range of chemical transformations. Below are detailed protocols for two common and important reactions: O-alkylation (etherification) and Suzuki-Miyaura cross-coupling.

O-Alkylation: Synthesis of 2-Chloro-4-alkoxybenzaldehydes

This protocol describes the etherification of the phenolic hydroxyl group, a common step in modifying the molecule's properties. The following is a general procedure for the synthesis of 2-chloro-4-methoxybenzaldehyde (B1588500) using iodomethane (B122720).[1]

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 2 g, 12.8 mmol) in N,N-dimethylformamide (25 mL).

-

To this solution, add potassium carbonate (e.g., 3.46 g, 25 mmol).

-

Add an excess of iodomethane to the reaction mixture.

-

Stir the mixture at room temperature for 18 hours.

-

Upon completion of the reaction (monitored by TLC), add water to the mixture.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with saturated brine and dry it over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield the product.

Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This allows for the introduction of various aryl or vinyl groups. The following is a representative protocol adapted from procedures for similar halo-hydroxybenzaldehydes.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃))

-